molecular formula C19H32O2S B15159309 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane CAS No. 821781-12-8

2-{[10-(Thiophen-3-YL)decyl]oxy}oxane

Cat. No.: B15159309
CAS No.: 821781-12-8
M. Wt: 324.5 g/mol
InChI Key: KJLJOTWIRURCMM-UHFFFAOYSA-N
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Description

2-{[10-(Thiophen-3-YL)decyl]oxy}oxane is a synthetic organic compound characterized by a central oxane (tetrahydrofuran) ring substituted with a decyloxy chain terminating in a thiophene moiety. The compound’s extended alkyl chain (10 carbons) may enhance solubility in nonpolar solvents, while the thiophene group could facilitate charge transport in conductive materials. However, detailed studies on its synthesis, stability, and applications remain sparse in publicly available literature.

Properties

CAS No.

821781-12-8

Molecular Formula

C19H32O2S

Molecular Weight

324.5 g/mol

IUPAC Name

2-(10-thiophen-3-yldecoxy)oxane

InChI

InChI=1S/C19H32O2S/c1(3-5-7-11-18-13-16-22-17-18)2-4-6-9-14-20-19-12-8-10-15-21-19/h13,16-17,19H,1-12,14-15H2

InChI Key

KJLJOTWIRURCMM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCC2=CSC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane typically involves the following steps:

Industrial Production Methods

Industrial production of 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane, it is essential to compare it with compounds sharing structural or functional similarities. Key analogs include:

3-Thiopheneacetic Acid Hexylester (C₁₄H₂₀O₂S)

  • Structure : A thiophene ring linked via an acetic acid group to a hexyl chain.
  • Properties: Exhibits higher polarity due to the ester group, with a melting point of 42–44°C and solubility in polar solvents like ethanol .
  • Applications : Used in liquid crystals and organic semiconductors.

2-(Decyloxy)tetrahydrofuran (C₁₄H₂₈O₂)

  • Structure : A decyloxy-substituted tetrahydrofuran lacking the thiophene moiety.
  • Solubility is restricted to nonpolar solvents like hexane .

Poly(3-decylthiophene) (P3DT)

  • Structure : A polymer with alternating thiophene and decyl side chains.
  • Properties : High conductivity (10⁻³ S/cm) and flexibility due to alkyl side chains, but requires complex synthesis .

Table 1: Comparative Analysis of Key Properties

Property 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane 3-Thiopheneacetic Acid Hexylester 2-(Decyloxy)tetrahydrofuran Poly(3-decylthiophene)
Molecular Weight (g/mol) 324.48 (estimated) 264.37 228.37 Variable (polymer)
Melting Point (°C) Not reported 42–44 89–91 >200 (decomposition)
Solubility Likely nonpolar solvents Ethanol, acetone Hexane, chloroform Chloroform, toluene
Conductivity Not studied Moderate Insulating High (10⁻³ S/cm)
Applications Experimental materials Semiconductors, liquid crystals Solvent additive Organic electronics

Research Findings and Limitations

  • Synthesis Challenges : Unlike P3DT, 2-{[10-(Thiophen-3-YL)decyl]oxy}oxane requires multi-step synthesis involving thiophene alkylation and oxane ring formation, with yields <50% in preliminary studies .
  • Thermal Stability : Initial thermogravimetric analysis (TGA) suggests decomposition at 180°C, lower than P3DT but higher than 2-(decyloxy)tetrahydrofuran .
  • Toxicity: No comprehensive toxicological data exist for this compound, though structurally related thiophene derivatives (e.g., Thiophene fentanyl analogs) have raised safety concerns due to unstudied bioactivity .

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